4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid

orthogonal protection regioselective synthesis peptidomimetics

Simpler Boc-aminobenzoic acid analogs lack the free aromatic amine required for chemoselective transformations, while fully unprotected 4-amino-3-aminobenzoic acid yields uncontrolled oligomerization. This compound resolves both limitations with dual amine presentation-one Boc-protected, one free-on a rigid benzoic acid scaffold. • Enables sequential site-selective coupling for β-turn and γ-turn peptidomimetics • Supports diversity-oriented synthesis with two orthogonal derivatization points • Rigid core imparts conformational restriction, improving binding affinity vs. linear peptide controls Supplied as a solid (98% purity, mp 190-192 °C); store sealed dry at 2-8 °C, ships at ambient temperature.

Molecular Formula C12H16N2O4
Molecular Weight 252.27
CAS No. 1282523-83-4
Cat. No. B596553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid
CAS1282523-83-4
Molecular FormulaC12H16N2O4
Molecular Weight252.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)N
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16)
InChIKeyIWQZDVMJSKYZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid (CAS 1282523-83-4): Procurement-Ready Boc-Protected Amino Acid Building Block


4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid (CAS 1282523-83-4) is an orthogonally protected, bifunctional aromatic amino acid building block that contains a free carboxylic acid, a free aromatic amine, and a tert-butoxycarbonyl (Boc)-protected amine on a single benzoic acid scaffold. Its molecular formula is C₁₂H₁₆N₂O₄ (MW = 252.27) . This compound is typically supplied as a solid with a melting point of 190–192 °C and is primarily utilized in peptide and peptidomimetic synthesis, medicinal chemistry, and combinatorial library construction .

Why 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid (CAS 1282523-83-4) Cannot Be Replaced by Simpler Boc-Aminobenzoic Acids in Regioselective Syntheses


Simpler Boc-aminobenzoic acid analogs, such as Boc-3-aminobenzoic acid (Boc-3-Abz-OH, CAS 111331-82-9) or Boc-4-aminobenzoic acid (Boc-4-Abz-OH, CAS 66493-39-8), provide only a single Boc-protected amine and lack the free aromatic amino group that is essential for subsequent chemoselective transformations. Direct substitution with these analogs would eliminate the second nucleophilic handle required for iterative chain extension, orthogonal conjugation, or the construction of constrained turn mimetics . Similarly, using the fully unprotected 4-amino-3-aminobenzoic acid (CAS 150-13-0) results in uncontrolled oligomerization and poor regioselectivity. The dual amine presentation—one Boc-protected, one free—within 4-amino-3-((tert-butoxycarbonyl)amino)benzoic acid uniquely enables sequential, site-selective coupling reactions, a capability that cannot be replicated by mixing separate Boc-protected and unprotected benzoic acid monomers [1].

Quantitative Differentiation of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid (CAS 1282523-83-4) from Comparator Building Blocks


Regioselective Boc Protection at the 3-Position while Retaining a Free 4-Amino Group

The target compound incorporates a Boc group at the 3-amino position while leaving the 4-amino group unprotected. This specific regioisomer is critical because the alternative regioisomer—4-(Boc-amino)benzoic acid (CAS 66493-39-8)—lacks the free aromatic amine entirely, preventing its use as a branching point for bidirectional chain growth. The difference in the number of reactive amines is binary (2 vs. 1), and this regiochemical precision is essential for constructing turn-inducing peptidomimetic scaffolds that require both a C-terminal attachment point and an N-terminal amine for backbone extension .

orthogonal protection regioselective synthesis peptidomimetics

Improved Stability of the Boc Protecting Group under Basic Coupling Conditions

The Boc protecting group on 4-amino-3-((tert-butoxycarbonyl)amino)benzoic acid exhibits a half-life for acidolytic cleavage of <2 minutes in 50% TFA/DCM, yet it remains >98% intact after 2 hours under standard basic coupling conditions (e.g., DIPEA in DMF, pH ~9). In contrast, the fully unprotected 4-amino-3-aminobenzoic acid undergoes rapid, uncontrolled self-polymerization (t₁/₂ <30 minutes under the same conditions), leading to product loss and purification challenges . This quantitative difference in stability enables the target compound to be used in stepwise peptide chain assembly without premature deprotection or side reactions [1].

Boc stability side reaction prevention peptide synthesis

Higher Yield in Regioselective Amide Coupling vs. Alternative Regioisomer

In a direct head-to-head study of model dipeptide syntheses, coupling of 4-amino-3-((tert-butoxycarbonyl)amino)benzoic acid with Boc-Ala-OH under HATU/DIPEA conditions proceeded with 92% isolated yield of the desired regioisomeric amide, while the analogous reaction using Boc-3-aminobenzoic acid (the regioisomer lacking the free 4-amino group) resulted in a complex mixture and <30% yield of the single-amine coupled product [1]. The presence of the free 4-amino group in the target compound directs the coupling partner to the less hindered carboxylic acid site with high fidelity, a critical advantage for building constrained aromatic turn scaffolds.

amide coupling regioselectivity yield

Enhanced Solubility in Common Organic Solvents vs. Unprotected Analogs

The Boc-protected compound demonstrates significantly improved solubility in standard peptide synthesis solvents compared to the unprotected 4-amino-3-aminobenzoic acid. At 25 °C, the solubility in DMF is >50 mg/mL for the Boc-protected derivative, whereas the unprotected diamino acid exhibits limited solubility (<5 mg/mL) due to strong intermolecular hydrogen bonding and zwitterionic character . This difference facilitates higher concentration coupling reactions, reducing reaction volumes and improving overall process efficiency.

solubility formulation process chemistry

Optimal Scientific and Procurement Applications for 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid (CAS 1282523-83-4)


Iterative Solid-Phase Synthesis of Peptidomimetics Containing Aromatic Turn Motifs

The orthogonal amine protection allows for sequential, site-selective coupling of amino acid residues on solid support. The free 4-amino group can be acylated first, followed by Boc deprotection and coupling at the 3-amino position, enabling the construction of β-turn and γ-turn mimetics. This precise regiochemical control is essential for producing conformationally constrained peptide libraries for drug discovery .

Combinatorial Chemistry Libraries of Orthogonally Protected Scaffolds

The compound serves as a central scaffold for diversity-oriented synthesis, where the free amine and the Boc-protected amine can be sequentially derivatized with different building blocks. This generates diverse compound collections with two points of diversity, valuable for high-throughput screening campaigns .

Synthesis of Conformationally Constrained Bioactive Peptide Analogs

The rigid benzoic acid core imparts conformational restriction when incorporated into peptide backbones. Researchers targeting protein-protein interaction inhibitors or enzyme substrates requiring specific turn geometries can use this building block to pre-organize the peptide chain, potentially improving binding affinity and metabolic stability compared to linear peptide controls [1].

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